molecular formula C15H14FN3O3 B1672878 Flumazenil CAS No. 78755-81-4

Flumazenil

Cat. No. B1672878
Key on ui cas rn: 78755-81-4
M. Wt: 303.29 g/mol
InChI Key: OFBIFZUFASYYRE-UHFFFAOYSA-N
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Patent
US04346030

Procedure details

0.1 g (2 mmol) of sodium hydride (55 percent oil dispersion) are suspended in 10 ml of dry dimethylformamide and treated with 0.5 g (1.7 mmol) of ethyl 8-fluoro-5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate. After completion of the gas evolution, 0.13 ml (2 mmol) of methyl iodide is added and the mixture is stirred at room temperature for 2 hours. The mixture is poured into ca 60 ml of water and extracted three times with 30 ml of chloroform each time. The combined chloroform extracts are washed with ca 30 ml of water, dried over magnesium sulphate and evaporated. After recrystallisation from ethyl acetate, there is obtained ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate of melting point 196°-197° C.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:5]=[CH:6][C:7]2[N:13]3[CH:14]=[N:15][C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[C:12]3[CH2:11][NH:10][C:9](=[O:22])[C:8]=2[CH:23]=1.[CH3:24]I.O>CN(C)C=O>[F:3][C:4]1[CH:5]=[CH:6][C:7]2[N:13]3[CH:14]=[N:15][C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[C:12]3[CH2:11][N:10]([CH3:24])[C:9](=[O:22])[C:8]=2[CH:23]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
FC=1C=CC2=C(C(NCC=3N2C=NC3C(=O)OCC)=O)C1
Step Three
Name
Quantity
0.13 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with 30 ml of chloroform each time
WASH
Type
WASH
Details
The combined chloroform extracts are washed with ca 30 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
After recrystallisation from ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=CC2=C(C(N(CC=3N2C=NC3C(=O)OCC)C)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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